(2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone is a chemical compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 g/mol . . It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a phenyl ring substituted with three ethoxy groups at positions 3, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are not well-characterized and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (2,6-Dimethylpiperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
Uniqueness
This compound is unique due to the presence of three ethoxy groups on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds with different substituents
Properties
Molecular Formula |
C20H31NO4 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C20H31NO4/c1-6-23-17-12-16(13-18(24-7-2)19(17)25-8-3)20(22)21-14(4)10-9-11-15(21)5/h12-15H,6-11H2,1-5H3 |
InChI Key |
UWVJZUBZQLAEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CCCC2C)C |
Origin of Product |
United States |
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